molecular formula C18H18BrClN2O2 B2424275 (Z)-N'-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide CAS No. 329049-32-3

(Z)-N'-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide

Cat. No.: B2424275
CAS No.: 329049-32-3
M. Wt: 409.71
InChI Key: GCAQLRHHYFPFIT-MTJSOVHGSA-N
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Description

(Z)-N’-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide is a synthetic organic compound characterized by the presence of bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide typically involves the condensation of 4-bromobenzaldehyde with 4-(4-chloro-2-methylphenoxy)butanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of (Z)-N’-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-N’-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N’-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-(4-bromobenzylidene)-4-(4-chlorophenoxy)butanehydrazide
  • (Z)-N’-(4-bromobenzylidene)-4-(4-methylphenoxy)butanehydrazide
  • (Z)-N’-(4-bromobenzylidene)-4-(4-fluorophenoxy)butanehydrazide

Uniqueness

(Z)-N’-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c1-13-11-16(20)8-9-17(13)24-10-2-3-18(23)22-21-12-14-4-6-15(19)7-5-14/h4-9,11-12H,2-3,10H2,1H3,(H,22,23)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAQLRHHYFPFIT-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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